3-methoxy-N-(pyridin-4-ylmethyl)aniline
Description
3-Methoxy-N-(pyridin-4-ylmethyl)aniline is a synthetic aromatic amine featuring a methoxy-substituted aniline core linked to a pyridin-4-ylmethyl group. The methoxy group at the 3-position of the aniline ring contributes electron-donating properties, which may enhance binding interactions with hydrophobic pockets in enzyme active sites. Its pyridine moiety introduces hydrogen-bonding capabilities, critical for target specificity .
Properties
IUPAC Name |
3-methoxy-N-(pyridin-4-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-13-4-2-3-12(9-13)15-10-11-5-7-14-8-6-11/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJADKSNENCLBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(pyridin-4-ylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyaniline and pyridine-4-carboxaldehyde as the primary starting materials.
Condensation Reaction: The 3-methoxyaniline undergoes a condensation reaction with pyridine-4-carboxaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The methoxy group at the 3-position activates the aromatic ring toward electrophilic substitution, directing incoming electrophiles to the para position relative to itself.
Nucleophilic Substitution
The pyridin-4-ylmethyl group participates in nucleophilic displacement reactions under mild conditions due to the electron-withdrawing nature of the pyridine ring.
Oxidation and Reduction
The amine and methoxy groups are susceptible to redox transformations under controlled conditions.
Cross-Coupling Reactions
The compound serves as a substrate in transition metal-catalyzed coupling reactions.
Condensation and Cyclization
The primary amine participates in condensation reactions to form heterocyclic systems.
Mechanistic Insights
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EAS Reactions : Methoxy group directs electrophiles to the para position via resonance donation, while the pyridinyl group exerts minimal steric effects .
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Cross-Coupling : Pyridine nitrogen coordinates with Pd catalysts, enhancing oxidative addition rates .
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Redox Stability : The amine nitrogen is resistant to over-oxidation due to electron withdrawal by the pyridinyl group.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
Research has indicated that compounds similar to 3-methoxy-N-(pyridin-4-ylmethyl)aniline can act as antagonists for specific neuropeptide receptors. For instance, studies on related compounds have shown their potential in treating metabolic syndromes and alcohol addiction by targeting the relaxin-3/RXFP3 system. This system is implicated in regulating appetite and stress responses, suggesting that derivatives of this compound could be beneficial in developing drugs for obesity and related disorders .
Structure-Activity Relationship (SAR):
Investigations into the SAR of related compounds have demonstrated that modifications in the molecular structure can significantly influence biological activity. For example, variations in the pyridine moiety and its linkage to the aniline group have been shown to affect antagonist potency at RXFP3 receptors. Understanding these relationships is crucial for optimizing drug design .
Coordination Chemistry
Metal Complex Formation:
this compound can serve as a ligand in coordination chemistry. Research has shown that it can form complexes with transition metals such as zinc (Zn), palladium (Pd), and cadmium (Cd). These metal complexes exhibit diverse geometries and properties, which can be exploited in catalysis and material science .
| Metal Complex | Geometry | Application |
|---|---|---|
| Zn(II) Complex | Tetrahedral | Catalysis in organic reactions |
| Pd(II) Complex | Square Planar | Cross-coupling reactions |
| Cd(II) Complex | Octahedral | Photonic applications |
Organic Synthesis
Building Block in Synthesis:
The compound is utilized as a versatile building block in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable for synthesizing more complex organic molecules . This application is particularly relevant in the development of pharmaceuticals where complex structures are often required.
Case Studies
Case Study 1: RXFP3 Antagonists
In a study focusing on RXFP3 antagonists, several derivatives of this compound were synthesized and tested for their ability to inhibit the receptor's activity. The results indicated that specific structural modifications led to enhanced potency, with some compounds demonstrating IC50 values significantly lower than previously known antagonists .
Case Study 2: Metal Complexes
A series of metal complexes formed with this compound were evaluated for their catalytic efficiency in polymerization processes. The palladium complex showed exceptional activity in methyl methacrylate polymerization, highlighting the potential of this compound in industrial applications .
Mechanism of Action
The mechanism of action of 3-methoxy-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
The biological activity and physicochemical properties of 3-methoxy-N-(pyridin-4-ylmethyl)aniline are highly sensitive to substituent modifications. Below is a comparative analysis with key analogs:
Table 1: Substituent Effects on Key Derivatives
Key Findings from Comparative Studies
Electronic Modulation: The methoxy group in this compound enhances electron density, promoting hydrophobic interactions in KDR binding pockets . JPIII, with dual methoxy groups, shows amplified electron-donating effects, which may explain its efficacy in modulating calcium channels (Orai1) in cardiovascular studies .
Steric and Structural Impacts :
- Replacement of the pyridine ring with a thiazole (compound 21) introduces steric bulk and alters π-π stacking interactions. The fluorobenzyl group further increases lipophilicity, enhancing membrane permeability for cholesterol ester transfer inhibition .
- The phenylthio group in 3z introduces steric hindrance and redox activity, which could influence antimicrobial mechanisms .
Synthetic Feasibility :
- Yields for derivatives like 21 (64.1%) and 3z (74%) suggest that electron-donating substituents and simpler synthetic routes improve efficiency compared to nitro-containing analogs, which often require multi-step protocols .
Biological Activity
3-Methoxy-N-(pyridin-4-ylmethyl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of the compound, including its mechanisms of action, relevant case studies, and synthesized derivatives.
Chemical Structure and Properties
The compound this compound features a methoxy group attached to an aniline structure, with a pyridine ring contributing to its unique properties. The molecular formula is CHNO, and its molecular weight is approximately 218.25 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. The specific mechanisms by which it exerts these effects are still under investigation, but they may involve disruption of microbial cellular processes or inhibition of enzyme activity related to cell wall synthesis.
- Anticancer Activity : The compound has shown promise as an anticancer agent. In vitro studies have indicated that it can inhibit the proliferation of certain cancer cell lines, including MCF-7 (breast cancer) and B16-F10 (melanoma), with IC values suggesting significant efficacy . The mechanism may involve modulation of signaling pathways related to apoptosis and cell cycle regulation.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Molecular Targets : The compound likely interacts with various enzymes and receptors involved in critical biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation .
- Signaling Pathways : It has been suggested that the compound can modulate pathways associated with cell growth and apoptosis, potentially leading to cancer cell death .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of this compound:
- Synthesis and Evaluation : A series of derivatives were synthesized to explore their biological activities further. For instance, compounds with variations in the aniline structure exhibited diverse activities against various cancer cell lines. One derivative demonstrated an IC value of 0.98 μM against CDK2, indicating strong inhibitory potential .
- Comparative Studies : Comparative studies have shown that modifications to the pyridine or aniline moieties can significantly affect the biological activity. For example, substituents on the pyridine ring can enhance or reduce anticancer efficacy depending on their electronic properties .
Table 1: Biological Activity Summary
| Compound Name | Cell Line | IC (μM) | Activity Type |
|---|---|---|---|
| This compound | MCF-7 | 1.88 ± 0.11 | Anticancer |
| This compound | B16-F10 | 2.12 ± 0.15 | Anticancer |
| Derivative A | CDK2 | 0.98 ± 0.06 | CDK Inhibitor |
| Derivative B | HCT116 | <3 | Antiproliferative |
Conclusions
This compound presents a compelling case for further research due to its potential antimicrobial and anticancer properties. Understanding its mechanisms of action and optimizing its structure through synthetic modifications could lead to the development of novel therapeutic agents.
Future Directions
Further studies are needed to elucidate the detailed mechanisms by which this compound exerts its effects, as well as to explore its pharmacokinetic properties in vivo. Additionally, large-scale screening of derivatives could identify more potent analogs for clinical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
